Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate is a fluorinated organic compound known for its unique structural features and potential applications in various scientific fields. The presence of the difluorocyclobutyl group imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate typically involves the reaction of 3,3-difluorocyclobutanone with methyl 2-hydroxypropanoate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the hydroxypropanoate to the difluorocyclobutanone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,3-difluorocyclobutyl)-2-oxopropanoate.
Reduction: Formation of 3-(3,3-difluorocyclobutyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,3-difluorocyclobutyl)acetate
- (3,3-Difluorocyclobutyl)methanol
- Benzene, [[[(3,3-difluorocyclobutyl)methyl]thio]methyl]-
Uniqueness
Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate is unique due to the presence of both a difluorocyclobutyl group and a hydroxypropanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthetic chemistry and material science .
Properties
Molecular Formula |
C8H12F2O3 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H12F2O3/c1-13-7(12)6(11)2-5-3-8(9,10)4-5/h5-6,11H,2-4H2,1H3 |
InChI Key |
NPEKUURNFAETGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC(C1)(F)F)O |
Origin of Product |
United States |
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